molecular formula C8H10FN3 B12966953 7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B12966953
M. Wt: 167.18 g/mol
InChI Key: XHAQINBRYRHCPN-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a pyrazine derivative under specific conditions. For instance, the reaction might involve the use of a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.

    1,2,4-Triazolo[4,3-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring.

Uniqueness

7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

7-fluoro-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H10FN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3

InChI Key

XHAQINBRYRHCPN-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1N=CC(=C2)F

Origin of Product

United States

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